![molecular formula C12H19ClO3 B14419666 7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane CAS No. 82979-29-1](/img/structure/B14419666.png)
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclo[4.1.0]heptane ring system with a 1-chloro-2,2,2-trimethoxyethylidene substituent, making it a subject of interest for synthetic chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane typically involves the use of the Simmons–Smith reaction. This reaction is a cyclopropanation process that uses an organozinc carbenoid to react with an alkene, forming a cyclopropane ring. For this compound, the reaction involves cyclohexene, diiodomethane, and a zinc-copper couple (as iodomethylzinc iodide, ICH₂ZnI) to yield the bicyclo[4.1.0]heptane structure .
Industrial Production Methods
The use of alternative reagents such as dibromomethane or diazomethane and zinc iodide can also be considered to reduce costs and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): Similar bicyclic structure but lacks the 1-chloro-2,2,2-trimethoxyethylidene substituent.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring system.
Bicyclo[2.2.2]octane: Features a different arrangement of carbon atoms in the bicyclic structure.
Uniqueness
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane is unique due to its specific substituent and bicyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
82979-29-1 |
|---|---|
Molekularformel |
C12H19ClO3 |
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
7-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H19ClO3/c1-14-12(15-2,16-3)11(13)10-8-6-4-5-7-9(8)10/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
CDUURUAYHYTUHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=C1C2C1CCCC2)Cl)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


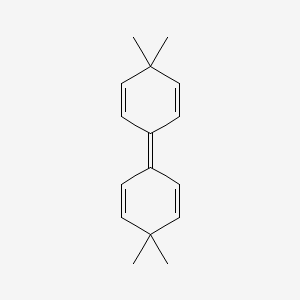
![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
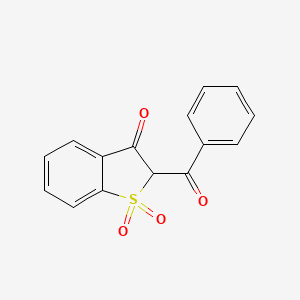
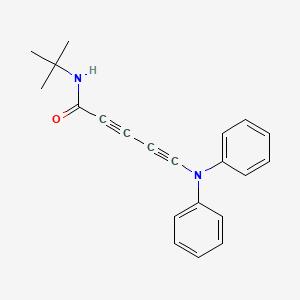

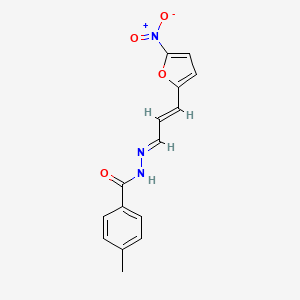

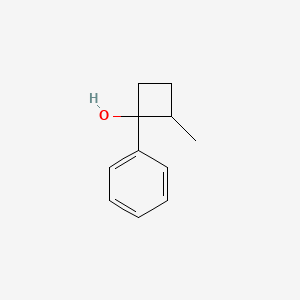
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
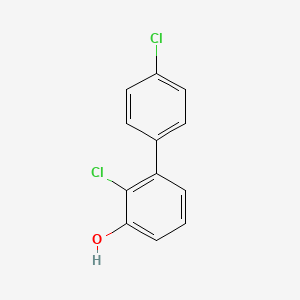
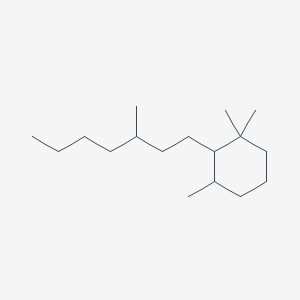
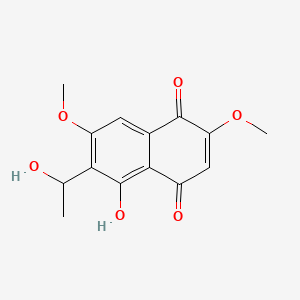
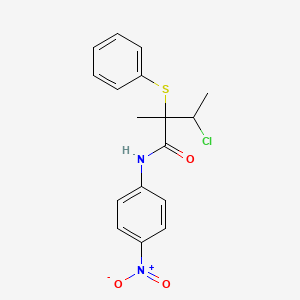
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
